molecular formula C8H6F3NO4 B2895400 5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid CAS No. 1538710-07-4

5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid

Cat. No.: B2895400
CAS No.: 1538710-07-4
M. Wt: 237.134
InChI Key: YEDRJAMIEMSKQL-UHFFFAOYSA-N
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Description

5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of furan, a heterocyclic organic compound, and contains a trifluoroacetamido group.

Preparation Methods

The synthesis of 5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid can be compared to other similar compounds, such as:

Properties

IUPAC Name

5-[[(2,2,2-trifluoroacetyl)amino]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)7(15)12-3-4-1-2-5(16-4)6(13)14/h1-2H,3H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDRJAMIEMSKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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